molecular formula C16H18N4O7S B126965 Galn-ans CAS No. 140485-27-4

Galn-ans

Katalognummer: B126965
CAS-Nummer: 140485-27-4
Molekulargewicht: 410.4 g/mol
InChI-Schlüssel: PZWKLBHJPXBTMP-XNISGKROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Galn-ans is a chemical compound known for its unique structure and properties It is characterized by the presence of an azido group attached to a naphthalenesulfonyl moiety, which is further linked to a galactosamine unit

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Galn-ans typically involves multiple steps One common method starts with the sulfonation of naphthalene to introduce the sulfonyl groupThe final step involves the coupling of the naphthalenesulfonyl azide with galactosamine under specific reaction conditions, such as the use of a suitable solvent and temperature control .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .

Analyse Chemischer Reaktionen

Types of Reactions

Galn-ans can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azido group typically yields amines, while oxidation can produce nitro compounds .

Wissenschaftliche Forschungsanwendungen

Galn-ans has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Galn-ans involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical assays and drug development processes. The naphthalenesulfonyl moiety can interact with proteins and other biomolecules, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Galn-ans is unique due to its specific combination of the azido group, naphthalenesulfonyl moiety, and galactosamine unit. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

140485-27-4

Molekularformel

C16H18N4O7S

Molekulargewicht

410.4 g/mol

IUPAC-Name

5-azido-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]naphthalene-1-sulfonamide

InChI

InChI=1S/C16H18N4O7S/c17-20-18-11-5-1-4-10-9(11)3-2-6-14(10)28(26,27)19-12(7-21)15(24)16(25)13(23)8-22/h1-7,12-13,15-16,19,22-25H,8H2/t12-,13+,15+,16-/m0/s1

InChI-Schlüssel

PZWKLBHJPXBTMP-XNISGKROSA-N

SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)NC(C=O)C(C(C(CO)O)O)O)C(=C1)N=[N+]=[N-]

Isomerische SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)C(=C1)N=[N+]=[N-]

Kanonische SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)NC(C=O)C(C(C(CO)O)O)O)C(=C1)N=[N+]=[N-]

Synonyme

GalN-ANS
N-(1-azido-5-naphthalenesulfonyl)galactosamine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.